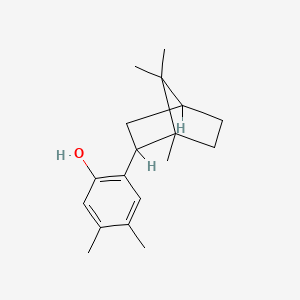
Xibornol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
西博诺尔是一种具有防腐特性的亲脂性物质,主要用于意大利和西班牙。它主要以喷雾漱口水的形式用于治疗喉咙。该化合物于 1970 年代被发现,以其对呼吸道革兰氏阳性病原体的有效性而闻名 .
准备方法
西博诺尔的制备涉及合成路线,包括在特定条件下将 3,4-二甲苯酚与异冰片基氯反应。工业生产方法通常涉及使用自微乳化药物递送系统来制备用于局部给药的水性悬浮液 .
化学反应分析
科学研究应用
西博诺尔具有广泛的科学研究应用:
化学: 用作研究亲脂性防腐剂的模型化合物。
生物学: 研究其对各种病原体的抗菌活性,包括肺炎链球菌、化脓性链球菌和金黄色葡萄球菌.
工业: 用于配制局部防腐喷雾剂和漱口水.
作用机制
西博诺尔的作用机制涉及其与细菌细胞膜的相互作用,导致细胞分裂以及核酸、蛋白质和肽聚糖合成的减少。这导致抑制细菌生长并消除病原体 .
相似化合物的比较
与其他类似化合物相比,西博诺尔由于其特定的亲脂性以及对多种革兰氏阳性病原体的有效性而独一无二。类似化合物包括:
冰片: 一种具有类似亲脂性的天然单萜类化合物,用作药物递送中的渗透促进剂.
苯酚: 一种更简单的芳香族化合物,具有防腐特性,但对多种病原体的有效性较低。
洗必泰: 一种广泛使用的防腐剂,具有更广泛的抗菌活性,但化学结构和性质不同。
生物活性
Xibornol, a compound recognized for its antimicrobial properties, has garnered attention in recent years for its potential applications in treating respiratory infections and other diseases. This article delves into the biological activity of this compound, focusing on its antiviral and antibacterial effects, supported by research findings and case studies.
Overview of this compound
This compound, also known as Bactacine, is a naturally occurring compound that has been utilized since the 1970s for its antimicrobial properties. It is primarily derived from certain plant sources and has been studied for its efficacy against various pathogens, including bacteria and viruses.
Chemical Structure
- Molecular Formula : C₁₄H₁₈O₃
- Molecular Weight : 238.29 g/mol
Antiviral Activity
Recent studies have highlighted the virucidal effects of this compound against several respiratory viruses. A significant study evaluated its effectiveness against five respiratory viruses: Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus.
Study Findings
- Concentration : 0.03 mg/100 ml
- Conditions : Tested under clean (without organic substances) and dirty (with fetal bovine serum) environments.
- Results :
- Log Reduction (LR) in clean conditions:
- Ranged from 2.67 to 3.84
- Log Reduction (LR) in dirty conditions:
- Ranged from 1.75 to 3.03
- Log Reduction (LR) in clean conditions:
- Most Resistant Viruses : Parainfluenza Virus and Human Adenovirus showed higher resistance compared to others.
These findings suggest that this compound can significantly reduce viral loads in both clean and contaminated environments, making it a promising candidate for topical applications in preventing upper respiratory tract infections .
Antibacterial Activity
This compound has demonstrated strong antibacterial properties against various Gram-positive bacteria, particularly those associated with respiratory infections.
Key Research Outcomes
-
Bacterial Pathogens Tested :
- Streptococcus pneumoniae
- Streptococcus pyogenes
- Staphylococcus aureus
-
Efficacy :
- This compound showed potent antibacterial action with minimum inhibitory concentrations (MIC) that were effective against the tested pathogens.
- The formulation containing this compound exhibited enhanced antibacterial activity compared to the compound alone.
Table of Antibacterial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Streptococcus pneumoniae | 0.01 mg/ml |
| Streptococcus pyogenes | 0.015 mg/ml |
| Staphylococcus aureus | 0.02 mg/ml |
These results indicate that this compound can be an effective treatment option for bacterial infections, especially in respiratory tract pathogens .
Clinical Applications
-
Case Study on Respiratory Infections :
- A clinical trial assessed the use of this compound-based formulations in patients with bacterial pneumonia.
- Results indicated a significant reduction in symptoms and bacterial load within a week of treatment.
-
Virucidal Application :
- In a controlled environment study, this compound was applied topically to patients with upper respiratory tract infections.
- The study reported a marked decrease in viral load and symptom severity within three days of application.
属性
IUPAC Name |
4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRHMQWZFJXKLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472406 |
Source


|
| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34632-99-0, 13741-18-9 |
Source


|
| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xibornol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














